N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride
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Overview
Description
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride is a chemical compound with a complex structure It is characterized by the presence of both ethoxy and methoxy groups attached to a phenyl ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-ethoxy-3-methoxybenzyl chloride with 4-methylbenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or ethoxy groups are replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halides, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines
Substitution: Halogenated or thiolated derivatives
Scientific Research Applications
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A related compound with similar structural features, used in various chemical syntheses.
3-Methoxyphenethylamine: Another similar compound, differing in the position of the methoxy group.
Uniqueness
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-4-21-18-16(6-5-7-17(18)20-3)13-19-12-15-10-8-14(2)9-11-15;/h5-11,19H,4,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIQZIWTRFGURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNCC2=CC=C(C=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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